Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate
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Overview
Description
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is a chemical compound with the molecular formula C12H16O6S and a molecular weight of 288.32. It is primarily used as a research chemical and serves as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate typically involves the esterification of 2-Ethoxy-5-(ethoxysulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
it is likely that similar esterification processes are scaled up using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is not well-documented. it is likely to interact with various molecular targets and pathways depending on its chemical structure. The ethoxy and sulfonyl groups may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
Uniqueness
Methyl 2-Ethoxy-5-(ethoxysulfonyl)benzoate is unique due to its specific combination of ethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H16O6S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
methyl 2-ethoxy-5-ethoxysulfonylbenzoate |
InChI |
InChI=1S/C12H16O6S/c1-4-17-11-7-6-9(19(14,15)18-5-2)8-10(11)12(13)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZXHWEIKHANCCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OCC)C(=O)OC |
Origin of Product |
United States |
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